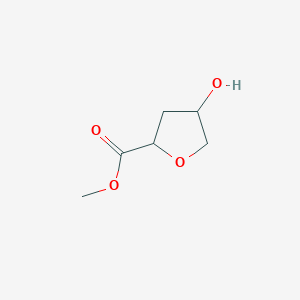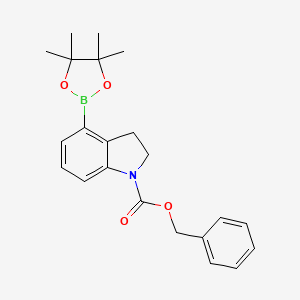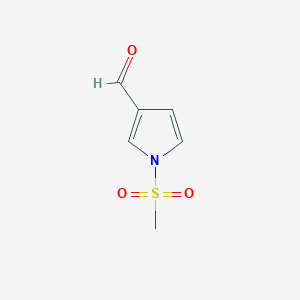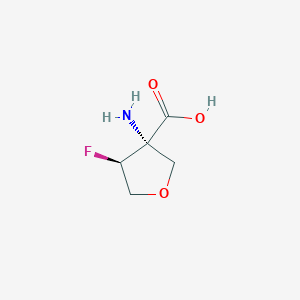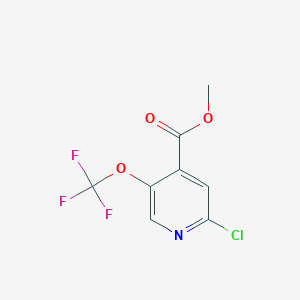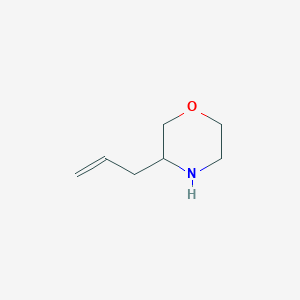
3-Allylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylmorpholine is an organic compound that belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms The allyl group attached to the nitrogen atom distinguishes it from other morpholine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Allylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of allylamine and morpholine under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allylmorpholine undergoes various chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: A wide range of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Allylmorpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and thereby modulating neurotransmission . Its effects on ion channels and membrane potentials have also been studied, showing its ability to influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
3-prop-2-enylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
ONQMFQLWXIJVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
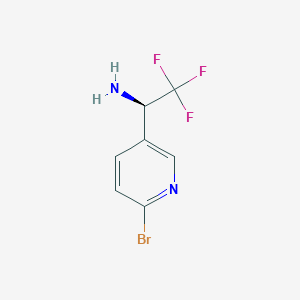
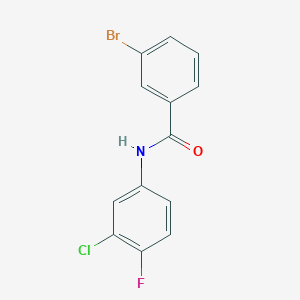
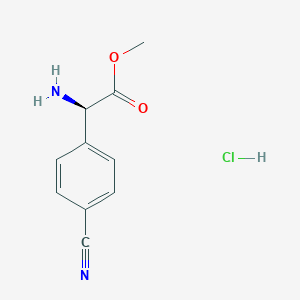

![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
